N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a structurally complex aryloxyethylamine derivative. Its core structure comprises:
- Aniline backbone: Substituted at the 4-position with a tetrahydrofuran-2-ylmethoxy group (OCH₂-C₄H₇O) and at the nitrogen with a 2-(2,6-dimethylphenoxy)ethyl chain.
- Molecular formula: C₂₁H₂₇NO₃ (calculated based on structural analogs; see Table 1).
- Key functional groups: The 2,6-dimethylphenoxy moiety and tetrahydrofuranmethoxy group likely influence its physicochemical properties, such as lipophilicity (logP ~3.8, estimated) and solubility, which are critical for bioavailability and target engagement .
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16-5-3-6-17(2)21(16)24-14-12-22-18-8-10-19(11-9-18)25-15-20-7-4-13-23-20/h3,5-6,8-11,20,22H,4,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRSOWZBLMTWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major products are typically alcohols or amines.
Substitution: The products vary based on the nucleophile used, resulting in substituted phenoxyethyl derivatives.
Scientific Research Applications
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The phenoxyethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tetrahydrofuran ring enhances its stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Hexyloxy vs. Tetrahydrofuranmethoxy: The hexyloxy analog (C₂₂H₃₁NO₂) in shares the same molecular weight (341.5 g/mol) as the target compound but differs in substituent lipophilicity.
Pesticidal Derivatives: Metalaxyl (C₁₅H₂₁NO₄) and benalaxyl () share the 2,6-dimethylphenoxy motif but feature methoxyacetyl/phenylacetyl groups instead of aryloxyethylamine chains. This divergence directs their activity toward fungal pathogens via inhibition of RNA polymerase I .
Anticonvulsant Aroxyethylamines :
Pharmacokinetic and Pharmacodynamic Implications
- Tetrahydrofuranmethoxy Group : The cyclic ether and oxygen atoms in this substituent may improve metabolic stability compared to linear alkyl chains (e.g., hexyloxy), reducing cytochrome P450-mediated degradation .
- 2,6-Dimethylphenoxyethyl Chain: This moiety is common in anticonvulsant agents (e.g., ) and may interact with voltage-gated sodium channels, a known target for seizure suppression .
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in pharmaceutical research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 263.35 g/mol
IUPAC Name : this compound
The compound features a phenoxy group and a tetrahydrofuran moiety, which contribute to its unique pharmacological profile.
This compound primarily acts as an inhibitor of urokinase-type plasminogen activator (uPA) . This enzyme plays a crucial role in the fibrinolytic system by converting plasminogen into plasmin, which is involved in the breakdown of fibrin in blood clots. By inhibiting uPA, this compound could potentially be useful in managing conditions related to excessive clot formation or metastasis in cancer .
Antifungal Properties
Research indicates that compounds similar to this compound exhibit antifungal activity. A patent study suggests that derivatives of this compound can be effective fungicides against various fungal pathogens . The mechanism likely involves disruption of fungal cell wall synthesis or function.
Anticancer Activity
Preliminary studies suggest that the inhibition of uPA may also have implications in cancer therapy. High levels of uPA are associated with poor prognosis in various cancers, including breast and colorectal cancer. By inhibiting uPA activity, this compound could potentially reduce tumor invasiveness and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against uPA with an IC value greater than 1 μM. This indicates a moderate level of potency compared to other known inhibitors .
Comparative Analysis with Other Compounds
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| This compound | >1000 | uPA Inhibitor |
| Compound A | 500 | uPA Inhibitor |
| Compound B | 250 | uPA Inhibitor |
This table highlights the relative potency of this compound compared to other compounds targeting uPA.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
